

The Occurrence of Glucosylated Caffeoylquinic Acids in Ilex Species: A Technical Guide

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Compound of Interest		
Compound Name:	5-O-(3'-O-Glucosylcaffeoyl)quinic	
	acid	
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This technical guide provides a comprehensive overview of the current knowledge on the occurrence of caffeoylquinic acids (CQAs), with a special focus on their glucosylated derivatives, in various species of the Ilex genus. While the presence of mono-, di-, and tricaffeoylquinic acids is well-documented and these compounds are abundant in species like Ilex paraguariensis (Yerba Mate), Ilex aquifolium (European Holly), and Ilex pubescens (Maodongqing), the specific investigation into their glucosylated forms is an emerging area of research.

Qualitative analysis of Argentinian maté (Ilex paraguariensis) has confirmed the presence of at least two caffeoyl-glucoside isomers. However, to date, the broader distribution of these glucosylated compounds across the Ilex genus and their quantitative levels have not been extensively reported in scientific literature. This guide, therefore, summarizes the available quantitative data for the more prevalent non-glucosylated caffeoylquinic acids to provide a foundational understanding of this class of compounds in Ilex. Furthermore, it details the established experimental protocols for the analysis of these phenolic compounds and illustrates the biosynthetic pathways and analytical workflows.

Quantitative Data on Caffeoylquinic Acids in Ilex Species



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Due to the limited availability of quantitative data for glucosylated caffeoylquinic acids, the following table summarizes the concentrations of their more commonly reported non-glucosylated parent compounds in various llex species. This data serves as a strong indicator of the potential for finding glucosylated derivatives in these plants.



Ilex Species	Plant Part	Compound	Concentration Range	Reference
llex paraguariensis	Leaves (beverage)	3-O- caffeoylquinic acid (Neochlorogenic acid)	122 - 242 μg/mL	[1]
4-O- caffeoylquinic acid (Cryptochlorogen ic acid)	103 - 188 μg/mL	[1]		
5-O- caffeoylquinic acid (Chlorogenic acid)	164 - 263 μg/mL	[1]		
3,5-di-O- caffeoylquinic acid	103 - 167 μg/mL	[1]	_	
4,5-di-O- caffeoylquinic acid	206 - 289 μg/mL	[1]		
Ilex aquifolium	Leaves	Chlorogenic acid	~9.58 mg/g	[2]
Neochlorogenic acid	~1.38 mg/g	[2]		
Cryptochlorogeni c acid	~0.64 mg/g	[2]		
Ilex meserveae	Leaves	Chlorogenic acid	~7.76 mg/g	[2]
Neochlorogenic acid	~11.81 mg/g	[2]	_	



Cryptochlorogeni c acid	~4.46 mg/g	[2]			
llex pubescens	Leaves	3,4-di-O- caffeoylquinic acid	Present	[3]	
3,5-di-O- caffeoylquinic acid	Present	[3]			
4,5-di-O- caffeoylquinic acid	Present	[3]			
3,4,5-tri-O- caffeoylquinic acid	Present	[3]			

Note: The presence of two unquantified caffeoyl-glucoside isomers has been reported in Ilex paraguariensis.

Experimental Protocols

The analysis of caffeoylquinic acids and their glucosylated derivatives in Ilex species typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Sample Preparation and Extraction

A representative protocol for the extraction of phenolic compounds from Ilex leaves is as follows:

- Milling: Dried and powdered llex leaves (approximately 1 g) are homogenized to a fine powder.
- Solvent Extraction: The powdered material is extracted with 20 mL of 80% aqueous methanol.



- Sonication: The mixture is sonicated for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
- Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.
- Filtration: The supernatant is collected and filtered through a 0.45 μm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

- System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size) is commonly employed.
- Mobile Phase: A gradient elution is typically used with:
 - Solvent A: 0.1% formic acid in water
 - Solvent B: 0.1% formic acid in acetonitrile
- Gradient Program:
 - 0-10 min: 10-25% B
 - 10-30 min: 25-50% B
 - o 30-40 min: 50-10% B
- Flow Rate: 1.0 mL/min
- Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm), with specific monitoring at approximately 325 nm for caffeoylquinic acids.

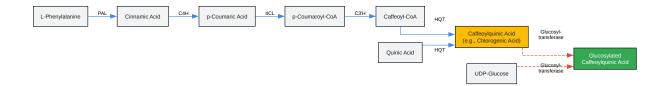
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

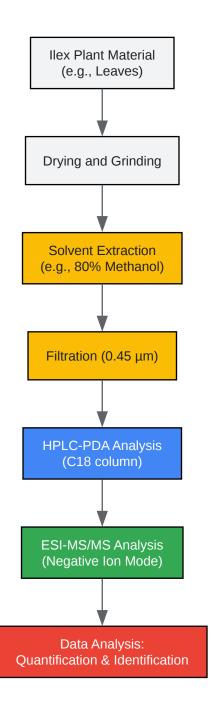


- Ionization Mode: ESI is typically performed in the negative ion mode for the analysis of phenolic acids.
- Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer can be used.
- Data Acquisition: Data is acquired in full scan mode to identify the molecular ions of the compounds of interest. For structural elucidation, tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns. Glucosylated caffeoylquinic acids would be expected to show a neutral loss of a hexose residue (162 Da).

Visualizations Biosynthetic Pathway of Glucosylated Caffeoylquinic Acids







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